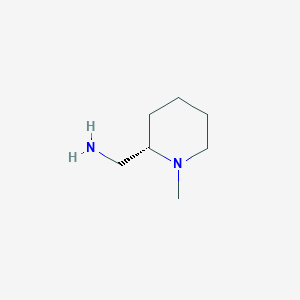

(S)-(1-Methylpiperidin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-methylpiperidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUMJZMVFCLQBI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 Methylpiperidin 2 Yl Methanamine and Its Stereoisomers

Enantioselective and Diastereoselective Routes to the (S)-Piperidine-2-ylmethanamine Core

The synthesis of the chiral piperidine-2-ylmethanamine core is the critical challenge, demanding precise control over stereochemistry. Modern organic synthesis has produced a variety of powerful techniques to achieve this, ranging from catalytic asymmetric reactions to biocatalysis.

Asymmetric Catalytic Hydrogenation Strategies for Imines and Enamides

Asymmetric hydrogenation is a highly effective and atom-economical method for producing chiral amines from prochiral imines, enamines, and N-heteroaromatic compounds. dicp.ac.cn This approach is a cornerstone for the synthesis of chiral piperidines, typically involving the reduction of a substituted pyridine (B92270) or a related unsaturated precursor. dicp.ac.cn

Transition metals, particularly from the platinum group, are central to asymmetric hydrogenation due to their catalytic prowess. nih.gov Chiral ligands coordinate to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate, leading to a single enantiomer of the product.

Rhodium (Rh): Rhodium complexes have been extensively used for the asymmetric hydrogenation of various alkenes and imines. rsc.org For piperidine (B6355638) synthesis, rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts or exocyclic α,β-unsaturated carbonyl compounds offers a direct route. bohrium.comrsc.org For instance, a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst has been developed for the highly enantioselective hydrogenation of exocyclic enamides, achieving up to 99% yield and 99% enantiomeric excess (ee). rsc.org Another innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine and a hydrogen source like formic acid, which yields chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnliverpool.ac.uk

Iridium (Ir): Iridium catalysts are particularly effective for the hydrogenation of challenging substrates like unfunctionalized imines and N-heterocycles. dicp.ac.cn The development of Ir/phosphine complexes has enabled the asymmetric hydrogenation of substituted pyridinium salts to afford piperidines with multiple stereogenic centers. rsc.orgresearchgate.net For example, the hydrogenation of 2-aryl-3-phthalimidopyridinium salts using an Ir/SegPhos catalytic system produces chiral piperidine derivatives with two adjacent stereocenters in high ee and diastereomeric ratios (dr). nih.gov Similarly, iridium-catalyzed hydrogenation of 5-hydroxypicolinate pyridinium salts yields cis-configurated hydroxypiperidine esters with up to 97% ee and >20:1 dr. rsc.org The reactivity of pyridines is often enhanced by converting them into N-iminopyridinium ylides, which can be hydrogenated with high enantioselectivity. researchgate.netnih.gov

Ruthenium (Ru): Ruthenium catalysts, especially those based on the Nobel Prize-winning Ru-BINAP system, are powerful tools for the asymmetric hydrogenation of a wide array of functional groups. nih.gov Chiral cationic ruthenium diamine complexes have been successfully applied to the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, providing the corresponding tetrahydro derivatives with up to 99% ee. nih.gov Ru-catalyzed hydrogenation of N-heteroaryl vinyl ethers has also been achieved with excellent enantioselectivities using a commercially available RuCl[(p-cymene)(BINAP)]Cl catalyst. rsc.org These methods demonstrate the potential for creating chiral piperidine-based structures through the reduction of various heteroaromatic precursors.

Nickel (Ni): The use of earth-abundant and cost-effective metals like nickel is a growing area in asymmetric catalysis. nih.gov Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins has been developed, providing chiral β-amino nitroalkanes with excellent yields and enantioselectivities under mild conditions. nih.govresearchgate.net This methodology is relevant as the resulting nitroalkanes are versatile precursors to amines. Furthermore, nickel catalysis has been successfully applied to the hydrogenation of α,β-unsaturated sulfones and α-substituted acrylic acids, yielding chiral products with up to 99.9% ee and demonstrating the potential of nickel systems in creating stereocenters. nih.govrsc.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Piperidine Precursors

| Catalyst/Ligand System | Substrate Type | Product Type | Yield (%) | ee (%) / dr | Reference(s) |

|---|---|---|---|---|---|

| [RhCpCl2]2 / Chiral Amine | Pyridinium Salt | Chiral Piperidine | High | Excellent | dicp.ac.cn, bohrium.com |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium Salt | disubstituted Piperidine | High | High | nih.gov |

| Cationic Ru-Diamine | 2,6-disubstituted 1,5-Naphthyridine | Tetrahydro-1,5-naphthyridine | >99 | up to 99 | nih.gov |

| Ni(OAc)2 / (R,R)-BenzP | α-Substituted Acrylic Acid | Chiral Propionic Acid | >99 | 96 | nih.gov |

Organocatalytic transfer hydrogenation represents a metal-free alternative for the asymmetric reduction of imines. rsc.org This strategy typically employs a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to activate the imine substrate towards reduction by a hydride donor like a Hantzsch ester or a benzothiazoline. This method has been successfully applied to the enantioselective reduction of various imines and benzo-fused heterocycles, including quinolines and certain activated pyridines. rsc.org A biomimetic approach using proline as a catalyst has also been developed for the synthesis of 2-substituted piperidine alkaloids like pelletierine, achieving up to 97% ee without the need for protecting groups. nih.gov Although turnover frequencies may be lower than metal-catalyzed systems, the mild conditions and excellent selectivity make organocatalysis a valuable tool. rsc.org

Chiral Auxiliary-Mediated Synthetic Pathways

The use of chiral auxiliaries is a classical and robust strategy for stereocontrolled synthesis. In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

A notable application of this strategy in piperidine synthesis involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems, directed by a chiral auxiliary like one developed by Davies. ucl.ac.uk This can be used to synthesize enantiopure piperidin-2,4-diones from β-keto esters. ucl.ac.uk The resulting piperidones are versatile intermediates that can be further modified to access a wide range of substituted piperidines. While effective, this method is often less atom-economical than catalytic approaches due to the need to introduce and remove the auxiliary in stoichiometric amounts.

Chemoenzymatic and Biocatalytic Synthesis of Chiral Piperidine Amines

Biocatalysis offers a highly selective and sustainable alternative for the synthesis of chiral amines, utilizing the exquisite enantio- and regioselectivity of enzymes under mild reaction conditions. researchgate.net

Key enzymatic approaches for piperidine synthesis include:

Transaminases (TAs): ω-Transaminases can catalyze the asymmetric amination of prochiral ketones or the kinetic resolution of racemic amines. researchgate.net In a chemoenzymatic cascade, a ω-TA can selectively aminate a diketone, which then undergoes spontaneous cyclization and subsequent diastereoselective reduction to afford chiral 2,6-disubstituted piperidines. researchgate.net

Imine Reductases (IREDs) and Amine Oxidases (AmOx): A powerful one-pot cascade can be designed combining an amine oxidase with an ene-imine reductase (EneIRED). nih.govacs.org In this system, an N-substituted tetrahydropyridine (B1245486) is first oxidized by the AmOx to a dihydropyridinium intermediate. This intermediate then undergoes a stereoselective double reduction (of the C=C and C=N bonds) by the EneIRED to yield stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This chemo-enzymatic dearomatization has been used in the synthesis of precursors for several drugs. nih.gov

Hydroxylases: Enzymes can be used to introduce functionality onto a pre-existing piperidine ring. For example, engineered proline-4-hydroxylases can perform stereoselective C-H oxidation on piperidine-2-carboxylic acids, which can then be used in further synthetic transformations. chemistryviews.org

Table 2: Selected Biocatalytic and Chemoenzymatic Routes to Chiral Piperidines

| Enzyme(s) | Reaction Type | Substrate | Product | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Selective Amination / Cyclization | 1,5-Diketone | 2,6-disubstituted Piperidine | Access to all four diastereomers | researchgate.net |

| Amine Oxidase (AmOx) / Ene-Imine Reductase (EneIRED) | Dearomatization Cascade | N-substituted Tetrahydropyridine | 3- and 3,4-substituted Piperidine | One-pot stereoselective cascade | nih.gov, acs.org |

| Proline Hydroxylase | C-H Oxidation | Carboxylated Piperidine | Hydroxylated Piperidine | Scalable enzymatic functionalization | chemistryviews.org |

Reductive Amination Protocols for Stereocontrol

Reductive amination is a fundamental transformation for the synthesis of amines from carbonyl compounds. When applied to the synthesis of piperidines, stereocontrol can be achieved through several strategies. Double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine is a particularly powerful method for constructing the piperidine skeleton. chim.it The use of sugar-derived dicarbonyl substrates can ensure the desired absolute configuration of multiple hydroxyl groups on the ring. chim.it

For example, the DRA of a diketone with ammonium (B1175870) formate (B1220265) and a reducing agent like sodium cyanoborohydride (NaBH3CN) can provide excellent control over the pseudoanomeric configuration, leading to a single piperidine derivative. chim.it Similarly, a stereocontrolled synthesis of fluorinated piperidine derivatives has been achieved through the oxidative cleavage of a cyclic olefin to a dialdehyde, followed by a ring-closing double reductive amination with a chiral amine. researchgate.net This methodology allows for precise control over the final product's stereochemistry.

Functional Group Transformations to Install the Aminomethyl Moiety

A crucial step in the synthesis of (S)-(1-Methylpiperidin-2-yl)methanamine is the introduction of the aminomethyl group at the C2 position of the piperidine ring. This is typically achieved through the transformation of other functional groups, primarily nitriles and amides.

Reduction of Nitriles and Oximes to Amines

The reduction of a nitrile to a primary amine is a direct and widely used method for installing the aminomethyl moiety. The precursor, (S)-1-methylpiperidine-2-carbonitrile, can be synthesized from (S)-1-methylpiperidine-2-carboxylic acid. The subsequent reduction of the nitrile group to the primary amine, this compound, can be accomplished using various reducing agents.

Catalytic hydrogenation is an economical and effective method for nitrile reduction. wikipedia.org Catalysts such as Raney nickel, palladium black, or platinum dioxide are commonly employed. wikipedia.org The reaction involves the use of molecular hydrogen (H₂) to reduce the nitrile. wikipedia.org However, controlling the reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. wikipedia.org The choice of catalyst, solvent, pH, temperature, and hydrogen pressure all play a significant role in maximizing the yield of the desired primary amine. wikipedia.org For instance, Raney nickel is a popular choice for this transformation. wikipedia.orgresearchgate.net

Stoichiometric reducing agents also provide a reliable route to the desired amine. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgdavuniversity.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Other hydride reagents such as lithium borohydride (B1222165) and diborane (B8814927) can also be utilized. wikipedia.org A nickel boride system, generated in situ from nickel(II) chloride and sodium borohydride, has been shown to be effective for the reduction of nitriles to Boc-protected amines, offering a milder and more environmentally benign alternative. researchgate.netorganic-chemistry.org

| Reducing Agent | Catalyst/Conditions | Typical Product | Key Considerations |

| Hydrogen (H₂) | Raney Nickel, Pd/C, PtO₂ | Primary Amine | Can form secondary/tertiary amines. wikipedia.org |

| Lithium Aluminum Hydride (LAH) | Ethereal Solvent (e.g., THF) | Primary Amine | Highly reactive, requires anhydrous conditions. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgdavuniversity.org |

| Sodium Borohydride | Nickel(II) chloride | Boc-protected Amine | Milder conditions, good for sensitive substrates. researchgate.netorganic-chemistry.org |

| Diborane | THF | Primary Amine | Alternative to LAH. wikipedia.org |

Amidation and Subsequent Reduction Reactions

An alternative strategy involves the conversion of a carboxylic acid to an amide, followed by reduction or rearrangement to the amine. Starting from (S)-1-methylpiperidine-2-carboxylic acid, the corresponding carboxamide, (S)-1-methylpiperidine-2-carboxamide, can be synthesized. This amide can then be transformed into the target aminomethyl compound.

One approach is the direct reduction of the amide. Lithium aluminum hydride (LAH) is a common reagent for the reduction of primary amides to primary amines. davuniversity.orgrsc.org This method effectively converts the carbonyl group of the amide into a methylene (B1212753) group.

Alternatively, rearrangement reactions of the amide can be employed. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom by treating the amide with bromine and a strong base like sodium hydroxide. pharmdguru.comwikipedia.org This reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the primary amine. wikipedia.org Variations of the Hofmann rearrangement utilize other reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds. nih.govresearchgate.net

The Curtius rearrangement provides another pathway from a carboxylic acid to a primary amine. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The carboxylic acid is first converted to an acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to form an isocyanate. wikipedia.orgnih.gov Subsequent hydrolysis or reaction with a suitable nucleophile yields the primary amine. wikipedia.orgnih.gov A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

Similarly, the Schmidt reaction can convert a carboxylic acid to a primary amine using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction also proceeds through an isocyanate intermediate. wikipedia.org

| Reaction | Key Reagents | Intermediate | Key Features |

| Amide Reduction | Lithium Aluminum Hydride (LAH) | - | Direct conversion of amide to amine. davuniversity.orgrsc.org |

| Hofmann Rearrangement | Br₂, NaOH | Isocyanate | Loss of one carbon atom. pharmdguru.comwikipedia.org |

| Curtius Rearrangement | Acyl Azide (from carboxylic acid) | Isocyanate | Retention of stereochemistry. wikipedia.orgnih.govrsc.org |

| Schmidt Reaction | Hydrazoic Acid, Acid Catalyst | Isocyanate | Proceeds via an isocyanate intermediate. wikipedia.orgorganic-chemistry.orglibretexts.org |

Derivatization of Precursors for Enhanced Stereoselectivity

Achieving high stereoselectivity is a critical aspect of synthesizing chiral molecules like this compound. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemistry of subsequent transformations. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral piperidine derivatives, various chiral auxiliaries have been employed. These include carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, which can be used to achieve high diastereoselectivity in reactions like domino Mannich-Michael reactions to form substituted piperidinones. researchgate.netcdnsciencepub.com Phenylglycinol-derived oxazolopiperidone lactams are also versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents on the piperidine ring. nih.gov Other auxiliaries like pseudoephedrine and camphorsultam have also found broad application in asymmetric synthesis. wikipedia.org The choice of auxiliary and the reaction conditions are crucial for maximizing the diastereomeric excess of the desired product.

Process Optimization and Scale-Up Considerations for Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger scale requires careful optimization of the reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors need to be considered.

In the case of nitrile reduction via catalytic hydrogenation, catalyst selection and loading are critical. While precious metal catalysts like palladium can be highly effective, their cost can be a significant factor on a larger scale. acs.org Raney nickel offers a more economical alternative, though it may require more stringent reaction conditions. wikipedia.org The choice of solvent is also important; for example, using isopropanol (B130326) as both a solvent and a hydrogen donor in a transfer hydrogenation process can offer a practical alternative to using high-pressure hydrogen gas. organic-chemistry.org

When using highly reactive reagents like LAH, careful control of the reaction temperature and the rate of addition is essential to manage the exothermicity of the reaction. Work-up procedures also need to be carefully designed to safely quench the excess reagent and isolate the product. harvard.edu

For reactions involving rearrangements like the Hofmann or Curtius, the handling of potentially hazardous intermediates or reagents, such as bromine or azides, requires strict safety protocols. One-pot procedures, where multiple steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. organic-chemistry.org For example, a one-pot Curtius rearrangement can be performed to convert a carboxylic acid directly to a carbamate (B1207046). organic-chemistry.org

Divergent and Convergent Synthesis Strategies Utilizing this compound as a Key Intermediate

This compound is a valuable chiral building block that can be utilized in both divergent and convergent synthetic strategies to create a variety of more complex molecules.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, the primary amine functionality can be derivatized in numerous ways. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the formation of various heterocyclic systems. This approach is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

Chemical Reactivity and Novel Derivatization of S 1 Methylpiperidin 2 Yl Methanamine

Reactions at the Primary Amine Functionality

The primary aminomethyl group attached to the piperidine (B6355638) ring is a key site for a multitude of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, and the formation of various nitrogen-containing functional groups and heterocyclic systems.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of (S)-(1-Methylpiperidin-2-yl)methanamine readily undergoes reactions with acylating, sulfonylating, and alkylating agents to form amides, sulfonamides, and secondary amines, respectively.

Acylation and Sulfonylation: Acylation is typically achieved by reacting the amine with acyl chlorides or acid anhydrides. For example, the reaction with ethanoyl chloride results in the formation of the corresponding N-substituted acetamide. This reaction is often vigorous and proceeds readily. libretexts.org Similarly, sulfonylation can be carried out using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding sulfonamide.

Alkylation: The alkylation of primary amines with alkyl halides is a fundamental method for synthesizing secondary amines. wikipedia.org However, this reaction is often complicated by the fact that the resulting secondary amine can also react with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This can result in a mixture of products. masterorganicchemistry.com To achieve selective monoalkylation, specific strategies are often required, such as using a large excess of the primary amine or employing alternative methods like reductive amination. masterorganicchemistry.com Intramolecular alkylation of haloamines is a known route to form cyclic structures like aziridines and pyrrolidines. wikipedia.org

Table 1: Examples of Reagents for Primary Amine Modification

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acyl Chloride | Ethanoyl chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Bromoethane | Secondary Amine |

Formation of Schiff Bases and Imine Derivatives

The primary amine functionality readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. dergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govsemanticscholar.org

Schiff bases derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to conjugation. dergipark.org.tr The formation of the azomethine group (-CH=N-) is a key characteristic of this reaction. dergipark.org.tr For instance, the condensation of a related compound, 2-(piperazin-1-yl)ethanamine, with various thiophene (B33073) aldehydes has been shown to produce the corresponding Schiff bases in high yields. nih.govsemanticscholar.org The reaction is typically monitored by spectroscopic methods like FTIR, which would show the disappearance of the C=O stretching band and the appearance of the C=N stretching band. nih.gov

Table 2: Aldehydes for Schiff Base Synthesis with Amines

| Aldehyde | Product Type |

|---|---|

| Thiophene-2-carbaldehyde | Thiophene-based Schiff Base nih.govsemanticscholar.org |

| 5-Bromothiophene-2-carbaldehyde | Bromo-substituted Schiff Base nih.govsemanticscholar.org |

| 3-Nitrobenzaldehyde | Nitro-substituted Schiff Base dergipark.org.tr |

| 4-Fluorobenzaldehyde | Fluoro-substituted Schiff Base dergipark.org.tr |

Cycloaddition and Condensation Reactions for Heterocycle Formation

The primary amine of this compound is a valuable building block for the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions. mdpi.com These reactions leverage the nucleophilicity of the amine to construct new ring systems.

Cycloaddition Reactions: The aminomethyl group can participate as a component in cycloaddition reactions. For example, formal aza-[3+2] cycloadditions of cyclic enaminones with cyclopropenones have been used to create pyrrolidine (B122466) derivatives. researchgate.net Another example is the [4+4] cycloaddition of α,β-unsaturated imines, which can be formed from primary amines and acrolein, to generate 1,5-diazacyclooctane (B3191712) derivatives. researchgate.net Base-catalyzed cycloaddition reactions of heterocyclic azides with compounds bearing an amine function can lead to the formation of triazole derivatives. nih.govurfu.ru

Condensation Reactions: Condensation reactions provide a direct route to many heterocycles. The reaction of an amine with a β-ketoester can lead to the formation of pyrido[1,2-a]pyrimidin-2-ones. scispace.com Multi-component reactions, such as the reaction between an amine, an aldehyde, and an acetylenedicarboxylate, can yield diverse heterocyclic structures like dihydropyridines or pyrrolidinones depending on the reaction conditions. researchgate.net

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic primary amine can be readily converted into ureas, thioureas, and carbamates, which are functional groups of significant interest in medicinal chemistry. nih.gov

Ureas: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. mdpi.com An alternative, widely used method involves a two-step, one-pot reaction using 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this procedure, one amine is first reacted with CDI to form an intermediate, which is then reacted with a second amine to produce the unsymmetrical urea. nih.govmdpi.com

Thioureas: Thioureas are synthesized in a similar fashion to ureas. mdpi.com A common method is the reaction of the primary amine with an isothiocyanate. mdpi.com This reaction is generally straightforward and provides a great diversity of substituted thioureas. mdpi.com Other methods include the use of thiophosgene (B130339) or carbon disulfide in the presence of a promoting agent. researchgate.netnih.gov

Carbamates: Carbamates can be formed by several methods. The reaction of the amine with a chloroformate is a classic approach. google.com Alternatively, amines can react with dialkyl carbonates or be carboxylated using carbon dioxide (CO2) in the presence of a base and an alkylating agent. organic-chemistry.orgrsc.org The reaction of an amine with CO2 can form a carbamate (B1207046) salt, which can then be further functionalized. nih.gov

Table 3: Reagents for Urea, Thiourea, and Carbamate Synthesis

| Desired Product | Common Reagent |

|---|---|

| Urea | Isocyanate or 1,1'-Carbonyldiimidazole (CDI) mdpi.comnih.gov |

| Thiourea | Isothiocyanate or Thiophosgene mdpi.comresearchgate.net |

| Carbamate | Chloroformate or Carbon Dioxide (with alkyl halide) google.comorganic-chemistry.org |

Reactions at the Piperidine Nitrogen

The piperidine nitrogen in this compound is a tertiary amine, which limits its reactivity compared to the primary amine. However, it can still undergo specific reactions, most notably N-alkylation to form quaternary ammonium salts.

N-Methylation and Other N-Alkylation Strategies

Since the piperidine nitrogen is already methylated, further reaction with an alkylating agent, such as an alkyl halide, will lead to the formation of a quaternary ammonium salt. wikipedia.org This reaction is known as the Menshutkin reaction. wikipedia.org

The process involves the nucleophilic attack of the tertiary amine on the alkyl halide. researchgate.net For example, reacting this compound with an alkyl halide like ethyl bromide would yield the corresponding N-ethyl-N-methylpiperidinium bromide derivative. The reaction rate is dependent on the nature of the alkyl halide, with methyl halides being particularly reactive due to low steric hindrance. masterorganicchemistry.com The formation of these quaternary salts is generally irreversible as there is no proton on the nitrogen to be removed. libretexts.org These reactions are typically carried out by stirring the tertiary amine with the alkylating agent in a suitable solvent like acetonitrile (B52724) or DMF, sometimes with heating. researchgate.net

N-Acylation Reactions

The presence of a primary amino group and a tertiary amino group allows for selective N-acylation under controlled conditions. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary piperidine nitrogen, making it the primary site of acylation.

Detailed research has shown that the acylation of this compound with various acylating agents, such as acid chlorides and anhydrides, proceeds efficiently at the primary amine. The reaction is typically carried out in the presence of a base to neutralize the acid generated.

For instance, the reaction with benzoyl chloride in the presence of a suitable base leads to the formation of N-benzoyl-(S)-(1-methylpiperidin-2-yl)methanamine. The general procedure involves dissolving the amine in a chlorinated solvent, followed by the dropwise addition of the acylating agent at reduced temperatures to control the exothermic nature of the reaction.

Table 1: N-Acylation of Amines with Benzoyl Chloride

| Amine | Acylating Agent | Solvent | Base | Product | Yield (%) |

| Morpholine | Benzoyl Chloride | Dichloromethane | Triethylamine | N-Benzoylmorpholine | 95 |

| 1-Piperazinecarboxaldehyde | Benzoylisothiocyanate | Acetone | - | N-(4-formylpiperazine-1-carbonothioyl)benzamide | - |

This table presents data for analogous acylation reactions to illustrate the general conditions and yields.

The chemoselectivity of this reaction is high, with acylation occurring preferentially at the exocyclic primary amine over the endocyclic tertiary amine. This is attributed to the lower steric hindrance and higher accessibility of the primary amine. nih.gov

Quaternization of the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring is susceptible to quaternization reactions with alkyl halides. This reaction introduces a positive charge on the piperidine nitrogen, forming a quaternary ammonium salt.

The quaternization of this compound is typically achieved by reacting it with an excess of an alkylating agent, such as methyl iodide, in a suitable solvent. The reaction rate is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. Studies on similar heterocyclic amines have shown that steric hindrance around the nitrogen atom can significantly affect the rate of quaternization. mdpi.com For instance, the quaternization of 2-methylpyridine (B31789) is slower than that of pyridine (B92270) due to the steric effect of the methyl group. mdpi.com

In the case of this compound, the quaternization occurs exclusively at the more nucleophilic tertiary piperidine nitrogen. The primary amine, being less nucleophilic after potential in-situ protonation by any generated acid, does not typically undergo quaternization under these conditions.

Table 2: Quaternization of Tertiary Amines with Methyl Iodide

| Amine | Alkylating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| N,N-dimethylbenzylamine | Methyl Iodide | Ethanol | Reflux | Benzyltrimethylammonium iodide | 94-99 |

| Quinazoline | Methyl Iodide | Ethanol | Reflux | 1-Methyl- and 3-Methylquinazolinium iodide | - |

This table provides examples of quaternization reactions for other tertiary amines to indicate typical reaction conditions.

Stereochemical Stability and Stereospecific Transformations of this compound

The stereocenter at the C2 position of the piperidine ring imparts chirality to the molecule. The stability of this stereocenter is crucial in stereospecific transformations. Under normal acylation and quaternization conditions, the stereochemical integrity of the C2 position is maintained, and the reactions proceed with retention of configuration.

Stereospecific transformations of this chiral building block can be envisioned where the existing stereocenter directs the stereochemical outcome of subsequent reactions on a modified structure. For instance, if the primary amine is converted to a different functional group, the chiral center can influence the approach of reagents in subsequent synthetic steps. However, specific studies detailing such transformations for this particular compound are not widely available in the reviewed literature.

Regioselectivity and Chemoselectivity Studies in Complex Reaction Systems

The presence of two distinct amine functionalities in this compound makes it an interesting substrate for studying regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one functional group over another. In the case of acylation, as discussed previously, the reaction is highly regioselective for the primary amine. This selectivity is primarily driven by the higher nucleophilicity and lower steric hindrance of the primary amine compared to the tertiary amine.

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. In a reaction mixture containing both an acylating agent and an alkylating agent, the outcome would depend on the relative reactivity of the nucleophiles and electrophiles. It is expected that the primary amine would preferentially react with the acylating agent, while the tertiary amine would react with the alkylating agent. The concept of chemoselective S-to-N acyl transfer reactions highlights the nuanced control that can be achieved in complex systems. nih.gov

While general principles of reactivity predict these selective outcomes, detailed experimental studies on the competitive reactivity of this compound in complex reaction systems are not extensively documented in the public domain.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on S 1 Methylpiperidin 2 Yl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula and the detailed analysis of fragmentation patterns of (S)-(1-Methylpiperidin-2-yl)methanamine. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide the necessary high resolving power and mass accuracy for these analyses. nih.gov

The primary application of HRMS in the study of this compound is the precise determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm), it is possible to distinguish between isobaric species and confirm the expected molecular formula. For this compound (C7H16N2), the expected exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for the compound's identity.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) allows for the elucidation of the compound's structure. Through collision-induced dissociation (CID) or other fragmentation methods, the parent ion is broken down into characteristic fragment ions. The analysis of these fragments provides a wealth of structural information. For instance, the fragmentation of this compound would be expected to show losses of the aminomethyl group, cleavage of the piperidine (B6355638) ring, and loss of the N-methyl group, leading to a predictable fragmentation pattern that can be used for structural confirmation. nih.govnih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C7H16N2 |

| Calculated Exact Mass | 128.1313 |

| Measured Exact Mass | 128.1311 |

| Mass Accuracy (ppm) | 1.56 |

| Major Fragment Ion (m/z) | 97.1024 (Loss of CH2NH2) |

| Major Fragment Ion (m/z) | 84.0813 (Piperidine ring fragment) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (e.g., 2D NMR, Chiral NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and stereochemical elucidation of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the protons and carbons in the molecule. However, for a complete assignment and stereochemical determination, advanced techniques are necessary.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule. COSY spectra reveal proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. These experiments are crucial for assigning all the proton and carbon signals in the complex piperidine ring system and its substituent. researchgate.net

To determine the enantiomeric purity and absolute configuration, chiral NMR spectroscopy is utilized. This can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), which reacts with the primary amine of the analyte to form diastereomeric amides. nih.gov These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov The difference in chemical shifts (Δδ) between the diastereomers is dependent on the solvent and the specific protons being observed. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of a Piperidine Compound

| Proton Position | (R)-MTPA Derivative | (S)-MTPA Derivative | Δδ (R-S) |

| Piperidine H2 | 4.15 | 4.12 | 0.03 |

| Piperidine H6eq | 3.05 | 3.10 | -0.05 |

| N-CH3 | 2.35 | 2.38 | -0.03 |

| CH2NH | 3.55 | 3.50 | 0.05 |

Solid-state NMR can also provide valuable information about the conformation and packing of the molecule in the solid state, complementing data from X-ray crystallography. ox.ac.ukresearchgate.netnih.govrsc.org

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC, Supercritical Fluid Chromatography)

Chromatographic techniques are fundamental for assessing the enantiomeric purity of this compound, ensuring that the desired enantiomer is present in high excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric separation. mdpi.comnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating chiral amines. mdpi.comnih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess (ee). mdpi.comnih.govnih.govresearchgate.net

Gas Chromatography (GC) can also be used for enantiomeric purity assessment, often after derivatization of the amine with a chiral reagent to form diastereomers that are volatile and can be separated on a standard achiral column. researchgate.netunodc.org Alternatively, a chiral capillary column can be used for the direct separation of the enantiomers. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govchromatographyonline.comnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with an alcohol modifier. uva.esfagg.be This technique offers advantages such as faster analysis times, lower organic solvent consumption, and often provides unique selectivity for chiral compounds. chromatographyonline.comuva.es

Table 3: Comparison of Chromatographic Techniques for Enantiomeric Purity Assessment

| Technique | Stationary Phase | Mobile Phase | Typical Run Time | Advantages |

| Chiral HPLC | Chiral (e.g., cellulose-based) | Hexane/Ethanol | 15-30 min | High resolution, widely applicable |

| Chiral GC | Chiral (e.g., cyclodextrin-based) | Inert gas (e.g., He, N2) | 10-20 min | High efficiency, suitable for volatile compounds |

| Chiral SFC | Chiral (e.g., polysaccharide-based) | Supercritical CO2/Methanol | 5-15 min | Fast, reduced organic solvent use |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers in solution. rsc.org

The CD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. For this compound, the absolute configuration can be determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations. rsc.org The theoretical CD spectrum is calculated for a known configuration (e.g., the S-enantiomer), and if it matches the experimental spectrum, the absolute configuration is confirmed. rsc.orguantwerpen.be

The spectrum typically shows positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule. The sign and intensity of these Cotton effects are characteristic of a particular enantiomer. uantwerpen.be

Table 4: Illustrative Circular Dichroism Data for a Chiral Amine

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 210 | +15,000 |

| 235 | -8,000 |

| 260 | +2,500 |

X-Ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique requires a single crystal of the compound or a suitable derivative.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. The data is used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. mdpi.com

For this compound, X-ray crystallography would not only confirm the connectivity of the atoms but also reveal the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the substituents. nih.gov Crucially, by using anomalous dispersion effects, the absolute configuration of the chiral center can be determined, providing definitive proof of the (S)-stereochemistry. mdpi.commdpi.com

Table 5: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.88 |

| β (°) | 105.3 |

| Bond Length C2-N1 (Å) | 1.47 |

| Bond Angle C2-N1-C6 (°) | 112.5 |

| Torsion Angle C6-N1-C2-C3 (°) | -55.2 |

Role of S 1 Methylpiperidin 2 Yl Methanamine in Pre Clinical Drug Discovery and Chemical Biology Excluding Clinical Outcomes

Utilization as a Chiral Scaffold for Ligand Design and Optimization

The piperidine (B6355638) ring is a prevalent core structure in numerous FDA-approved drugs, making piperidine-containing compounds a major focus in the pharmaceutical industry mdpi.com. The introduction of a chiral center, as seen in (S)-(1-Methylpiperidin-2-yl)methanamine, provides a fixed three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets. The use of such chiral scaffolds is a key strategy in modern drug design. sigmaaldrich.com

The this compound scaffold offers several advantages for ligand design:

Stereochemical Control: The (S)-configuration at the C2 position provides a defined spatial orientation for the aminomethyl side chain relative to the N-methyl group. This fixed stereochemistry can lead to highly selective binding to target proteins, as biological macromolecules are themselves chiral.

Structural Rigidity: The piperidine ring is conformationally more constrained than an open alkyl chain, which can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Functional Handles for Modification: The primary amine of the aminomethyl group and the tertiary amine within the ring serve as convenient points for chemical modification, allowing for the systematic synthesis of derivative libraries to explore and optimize biological activity.

By incorporating this chiral scaffold, medicinal chemists can design ligands with improved potency and selectivity for their intended targets, a fundamental goal in the optimization phase of drug discovery.

Structure-Activity Relationship (SAR) Studies for In Vitro Target Engagement and Molecular Recognition

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, SAR studies would involve synthesizing a series of analogues where specific parts of the molecule are systematically modified. These analogues would then be tested in in vitro assays to measure their binding affinity (e.g., Kᵢ or IC₅₀ values) or functional activity at a specific biological target, such as a receptor or enzyme.

Key modifications to the this compound scaffold for an SAR study would include:

Modification of the Aminomethyl Group: The primary amine could be acylated, alkylated, or converted to other functional groups to probe for hydrogen bonding or ionic interactions within the target's binding site.

Variation of the N-Methyl Group: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) or removing it entirely (to give the secondary amine) would help determine the importance of this group's size and basicity for target engagement.

The data from these studies are typically compiled into tables to identify trends. For example, an SAR study on analogues of a related compound, BAY 59-3074, investigated how changing a linker from a sulfonate to a sulfonamide affected cannabinoid receptor 1 (hCB1) potency and efficacy. nih.gov A similar approach for this compound derivatives would provide a clear map for optimizing interactions with a given target.

Table 1: Hypothetical SAR Data for this compound Analogues No specific SAR data for this compound was found in the search results. The following table is a representative example of how such data would be presented.

| Compound ID | Modification from Parent Scaffold | Target | Binding Affinity Kᵢ (nM) |

|---|---|---|---|

| Parent | This compound | Receptor X | 500 |

| Analogue 1 | N-acetylation of aminomethyl group | Receptor X | 250 |

| Analogue 2 | N,N-dimethylation of aminomethyl group | Receptor X | >1000 |

| Analogue 3 | Replacement of N-methyl with N-ethyl | Receptor X | 450 |

Rational Design of Derivatives for Enhanced Selectivity and Binding Affinity (Pre-clinical models only)

Rational design utilizes the structural information from SAR studies and computational modeling to create new derivatives with improved properties. rsc.org This approach moves beyond random screening by making targeted modifications intended to enhance binding affinity, selectivity, or other pharmacokinetic properties. cresset-group.comresearchgate.net

Starting from the this compound core, rational design strategies could include:

Scaffold Hopping: Replacing the piperidine core with a different, but structurally similar, heterocyclic system to discover novel chemical classes with potentially better properties while retaining the key binding interactions. cresset-group.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties but may offer advantages in metabolism or toxicity. For instance, the aminomethyl group could be replaced with a hydroxylamine (B1172632) or a small heterocyclic ring to alter its hydrogen-bonding capacity.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how derivatives of this compound will bind. This allows chemists to design new molecules that make additional favorable contacts with the receptor, such as hydrogen bonds or hydrophobic interactions, thereby increasing affinity and selectivity. For example, a Chinese patent describes the design of 2-amino-4-substituted pyridine (B92270) derivatives as EGFR inhibitors for treating glioblastoma, highlighting how specific side chains are chosen to optimize kinase inhibition. google.com

These rationally designed compounds are then synthesized and evaluated in pre-clinical models to confirm that the intended improvements in selectivity and affinity have been achieved.

Development of Chemical Probes and Imaging Agents (Pre-clinical, non-human imaging)

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. An imaging agent is a type of probe that has been labeled with a reporter tag, such as a fluorescent dye or a radionuclide, allowing for non-invasive visualization in pre-clinical models. nih.gov The development of such tools often starts with a known ligand for the target of interest.

The this compound scaffold could serve as the pharmacophore (the part of the molecule responsible for binding) for a novel imaging agent. The process would typically involve:

Identifying a Potent Ligand: An optimized derivative of this compound with high affinity and selectivity for a target would be selected as the starting point.

Attaching a Linker: A chemical spacer is often attached to a non-critical position on the ligand—a position where modification does not disrupt binding. The primary amine of the aminomethyl group is a common attachment point.

Conjugating an Imaging Moiety: A fluorescent dye (for optical imaging) or a chelator capable of binding a radioisotope (for PET or SPECT imaging) is attached to the end of the linker. nih.govnih.gov The linker's role is to separate the bulky imaging moiety from the pharmacophore to ensure that target binding is maintained. nih.gov

The resulting imaging agent would then be evaluated in non-human pre-clinical models to assess its ability to specifically accumulate at the target site, providing a tool to study disease progression or target engagement of therapeutic drugs.

Pharmacophore Elucidation and Optimization from the this compound Core

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target is unknown. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, positive/negative charges, hydrophobic centers) that a molecule must possess to bind to a specific target.

For the this compound core, the key pharmacophoric features would likely include:

A positively ionizable feature corresponding to the protonated primary amine.

A second positively ionizable feature from the tertiary amine in the piperidine ring.

A hydrophobic feature associated with the piperidine ring itself.

A defined 3D spatial relationship between these features, dictated by the (S)-chiral center.

By synthesizing and testing a series of active analogues based on this scaffold, researchers can build a more refined pharmacophore model. This model can then be used as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active at the same target. This process allows for the discovery of entirely new chemical scaffolds for the target of interest, moving beyond the initial this compound series.

Future Directions and Emerging Research Opportunities

Sustainable and Green Synthetic Approaches for (S)-(1-Methylpiperidin-2-yl)methanamine Production

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For this compound, future research is focused on moving away from classical, often harsh, synthetic methods towards greener alternatives that minimize waste and energy consumption.

A key strategy involves the use of bio-renewable feedstocks. Research has demonstrated a new method for synthesizing 2-aminomethylpiperidine, a closely related structural analog, from bio-renewable 2,5-bis(aminomethyl)furan (B21128) through selective hydrogenolysis. rsc.org This approach utilizes a Pt/γ-Al₂O₃ catalyst in an aqueous solution, achieving significant yields under relatively mild conditions. rsc.org Adopting similar bio-inspired pathways for the synthesis of this compound could drastically improve its sustainability profile.

Further green approaches include water-mediated reactions and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govresearchgate.net For instance, a green chemistry approach for N-substituted piperidones, precursors to N-substituted piperidines, has been developed to replace the classical Dieckman condensation, presenting significant advantages in terms of environmental impact. nih.gov The principles of catalysis are central to green chemistry, as they improve reaction efficiency and reduce the need for stoichiometric reagents that generate waste. whiterose.ac.uk

Table 1: Green Synthesis of 2-Aminomethylpiperidine from a Bio-renewable Source

| Catalyst | Feedstock | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| 2 wt% Pt/γ-Al₂O₃ | 2,5-bis(aminomethyl)furan | 140 °C | 1 MPa H₂ | 72.0% | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a major opportunity for the production of chiral amines like this compound. nih.govrsc.org Flow chemistry offers enhanced safety, scalability, and product consistency. nih.gov Biocatalytic routes, in particular, benefit from flow systems. For example, the asymmetric amination of ketones using immobilized ω-transaminases in packed-bed reactors has been shown to produce chiral primary amines with excellent enantioselectivity (>99% ee) and high conversion rates. acs.org Such systems can operate continuously for extended periods, with one study demonstrating high operational stability over 96 hours. acs.org

Automated synthesis platforms are also poised to accelerate research and development involving this compound and its derivatives. These systems integrate synthesis, purification, and analysis, enabling high-throughput screening of reaction conditions and the rapid creation of compound libraries. nih.govresearchgate.net Companies like Synple Chem have developed automated synthesizers that use pre-filled reagent cartridges for various transformations, including N-heterocycle formation and reductive amination, making complex synthesis accessible to a broader range of researchers. sigmaaldrich.comyoutube.com Such platforms could be programmed to produce a diverse library of derivatives by varying the starting materials, facilitating the exploration of structure-activity relationships. researchgate.net

Exploration of Novel Catalytic Transformations and Reaction Platforms

Research into novel catalytic methods is continuously expanding the toolbox for modifying piperidine (B6355638) scaffolds. A promising frontier is the late-stage functionalization of the piperidine ring through catalyst-controlled C−H activation. This allows for the direct installation of functional groups at specific positions (e.g., C2, C3, or C4) on a pre-formed piperidine core, avoiding lengthy de novo syntheses. nih.gov For example, rhodium-stabilized donor/acceptor carbenes have been used for the site-selective functionalization of piperidines, with the choice of catalyst directing the reaction to different positions on the ring. nih.gov

A recently unveiled modular strategy combines biocatalytic C-H oxidation with nickel electrocatalysis for the radical cross-coupling of piperidines. news-medical.net This two-step process dramatically simplifies the construction of complex piperidines by forming new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net Such innovative platforms could be applied to this compound to generate novel derivatives that were previously difficult to access. Furthermore, multicomponent reactions (MCRs) offer a powerful method for assembling multi-substituted chiral piperidines in a single step from simple starting materials. rsc.org

Table 2: Catalyst-Controlled C-H Functionalization of N-Substituted Piperidines

| Catalyst | N-Protecting Group | Major Product | Regioselectivity (C4:C2) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Rh₂(S-2-Cl-5-BrTPCP)₄ | p-bromophenylsulfonyl | C4-functionalized | 4.2 : 1 | 90% | nih.gov |

| Rh₂(R-TPPTTL)₄ | p-bromophenylsulfonyl | C2-functionalized | C2 selective | 52-73% | nih.gov |

Applications in Materials Science and Supramolecular Chemistry

The unique structural and chiral properties of this compound make it an intriguing building block for materials science and supramolecular chemistry. Piperidine derivatives have been investigated for a range of applications, including as corrosion inhibitors for metal surfaces and as components of bioactive polymer films for controlled drug release. ijnrd.orgnih.gov

In supramolecular chemistry, chiral amines play a critical role in directing the assembly of larger, ordered structures. mdpi.com They can act as chiral inducers, transferring their stereochemical information to achiral molecules or polymers through non-covalent interactions like hydrogen bonding. mdpi.comnih.gov This can lead to the formation of supramolecular structures with a preferred handedness (chirality), such as double-helical polymers. nih.gov Research has shown that chiral amines can be used to achieve high chiral recognition in nonpolar solvents through inclusion in supramolecular nanocapsules, a principle that could be used for enantioselective separations or sensing. acs.org The (S)-chirality and the primary amine group of this compound make it a candidate for inducing chirality in host-guest systems or directing the formation of chiral metal-organic frameworks (MOFs).

Advanced Computational Design of this compound Derivatives for Specific Chemical Properties or Interactions

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties, bypassing much of the trial-and-error of traditional synthesis. rsc.org For this compound, computational methods can be used to design derivatives with enhanced catalytic activity, specific binding affinities, or desired material properties.

The design of chiral ligands for asymmetric catalysis is a well-established field where computational modeling is crucial. pnas.orgresearchgate.net By creating virtual libraries of derivatives in silico and using machine learning and quantum chemistry to predict their electronic and steric properties, researchers can identify the most promising candidates for synthesis. acs.org This approach can be used to optimize the structure of this compound for use as a chiral ligand or catalyst in a specific reaction. For instance, fragment-based drug design (FBDD) principles can be applied to computationally design and synthesize novel derivatives with high potency and selectivity for a biological target. rsc.orgnih.gov These advanced computational strategies will accelerate the discovery of new applications for this versatile chiral building block.

Q & A

Q. What are the standard synthetic routes for (S)-(1-Methylpiperidin-2-yl)methanamine?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, (1-methylpiperidin-2-yl)methanamine can be synthesized by reacting 1-methylpiperidine-2-carbaldehyde with ammonia under catalytic hydrogenation conditions. Purification often involves salt formation (e.g., isolation as a trifluoroacetate (TFA) salt via acid-base extraction, as demonstrated in multi-step syntheses of benzoimidazole derivatives . Chiral resolution may be required to isolate the (S)-enantiomer, using techniques like chiral chromatography or enzymatic resolution.

Q. How is the stereochemical purity of this compound confirmed?

- Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., amylose- or cellulose-based columns) is commonly employed. X-ray crystallography using programs like SHELXL can definitively assign the absolute configuration. Circular dichroism (CD) spectroscopy may also corroborate enantiomeric excess. For routine analysis, H NMR with chiral shift reagents (e.g., europium complexes) provides rapid stereochemical validation.

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer : The compound’s secondary amine group participates in nucleophilic reactions (e.g., alkylation, acylation), while the piperidine ring’s conformation affects steric accessibility. Basic pKa (~10–11) can be determined via potentiometric titration, influencing solubility in acidic buffers. LogP values (experimentally derived via shake-flask or HPLC methods) guide solvent selection for reactions. Stability studies under varying pH and temperature conditions are critical for storage protocols.

Advanced Research Questions

Q. How is this compound utilized in synthesizing bioactive benzoimidazole derivatives?

- Methodological Answer : The amine serves as a key building block in medicinal chemistry. For instance, it reacts with methyl 4,5-difluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole-7-carboxylate under basic conditions (e.g., Hunig’s base) to form a carboximidamide derivative. Protecting groups (e.g., SEM) are employed to direct regioselectivity . Post-reaction, deprotection (e.g., TFA treatment) yields the final bioactive compound. Reaction progress is monitored via LC-MS and F NMR to track fluorinated intermediates.

Q. What strategies address discrepancies in reported biological activity of its derivatives?

- Methodological Answer : Contradictions may arise from stereochemical impurities or assay variability. Rigorous analytical validation (e.g., HRMS, C NMR) ensures compound integrity. Biological assays should include positive controls (e.g., known receptor ligands) and dose-response curves to quantify potency (IC/EC). Comparative studies with enantiomers (e.g., (R)- vs. (S)-forms) isolate stereochemical effects . Meta-analyses of published data using tools like Prism® identify outliers and refine structure-activity relationships (SAR).

Q. How does the stereochemistry of this compound impact its interaction with biological targets?

- Methodological Answer : Molecular docking and MD simulations (e.g., using AutoDock Vina) predict enantiomer-specific binding to targets like G-protein-coupled receptors (GPCRs). Pharmacophore modeling highlights steric clashes caused by the (R)-enantiomer in chiral binding pockets. Experimental validation via surface plasmon resonance (SPR) or radioligand displacement assays quantifies affinity differences. For example, the (S)-form may exhibit higher affinity for σ-1 receptors due to optimal hydrogen-bonding geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.